molecular formula C7H7FOS B1447471 3-Fluoro-5-(methylthio)phenol CAS No. 1243456-31-6

3-Fluoro-5-(methylthio)phenol

Cat. No. B1447471
CAS RN: 1243456-31-6
M. Wt: 158.2 g/mol
InChI Key: KXNRPSUXJQMLPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone are boric acid ester intermediates with benzene rings . In a paper, the title compounds are obtained by a three-step substitution reaction .


Molecular Structure Analysis

The molecular structures of the compounds are confirmed by FTIR, 1 H and 13 C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Chemical Reactions Analysis

The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction . In addition, the molecular electrostatic potential and frontier molecular orbitals of the title compounds are further investigated by DFT, and some physicochemical properties of the compounds are revealed .


Physical And Chemical Properties Analysis

3-Fluoro-5-(methylthio)phenol is a synthetic compound and is not found in nature. More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • The compound has been involved in studies focusing on the synthesis of fluoromethyl ethers and esters. A specific study synthesized fluoromethyl ethers of various functionalized phenols from the corresponding methylthiomethyl ethers by reacting with IF5-pyridine-HF, demonstrating the compound's role in facilitating fluorination reactions (Kunigami & Hara, 2014).
  • Research on the regioselective synthesis of functionalized 3-(methylthio)phenols through [3+3] cyclocondensations of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 1,1-bis(methylthio)-1-en-3-ones highlights the compound's utility in creating synthetic building blocks not easily accessible by other methods (Lubbe, Klassen, Trabhardt, Villinger, & Langer, 2008).

Fluorination Techniques

  • Studies have developed methods for the selective synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers of phenols from dithiocarbonates, showcasing the adaptability of similar compounds in fluorination reactions and the synthesis of functionalized ethers (Inoue, Fuse, & Hara, 2015).

Molecular Structure and Spectroscopy

  • A study characterized the molecular structure and spectroscopic properties of a related compound, underscoring the importance of such analyses in understanding the compound's behavior in various reactions and its potential applications in material science and chemistry (Albayrak & Frank, 2010).

Mechanism of Action

Target of Action

3-Fluoro-5-(methylthio)phenol is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the process .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the 3-Fluoro-5-(methylthio)phenol, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 3-Fluoro-5-(methylthio)phenol . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Result of Action

The result of the action of 3-Fluoro-5-(methylthio)phenol is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction has been widely applied in the synthesis of complex organic compounds .

Action Environment

The action of 3-Fluoro-5-(methylthio)phenol, as part of the Suzuki–Miyaura coupling reaction, is influenced by the reaction conditions. The success of this reaction is due to its tolerance to a variety of functional groups and its ability to proceed under mild conditions .

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as well as dust formation .

Future Directions

Boric acid compounds are very important organic and chemical products . In the organic synthesis of drugs, it is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In the research of drug application, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

properties

IUPAC Name

3-fluoro-5-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNRPSUXJQMLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(methylthio)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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